molecular formula C13H25N3O B13345926 3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one

3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one

Cat. No.: B13345926
M. Wt: 239.36 g/mol
InChI Key: PDKYIDBZIUWNNJ-UHFFFAOYSA-N
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Description

1-([1,4’-Bipiperidin]-1’-yl)-3-aminopropan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipiperidine moiety linked to an aminopropanone group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

3-amino-1-(4-piperidin-1-ylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C13H25N3O/c14-7-4-13(17)16-10-5-12(6-11-16)15-8-2-1-3-9-15/h12H,1-11,14H2

InChI Key

PDKYIDBZIUWNNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,4’-Bipiperidin]-1’-yl)-3-aminopropan-1-one typically involves the reaction of 1,4’-bipiperidine with 3-chloropropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-([1,4’-Bipiperidin]-1’-yl)-3-aminopropan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-([1,4’-Bipiperidin]-1’-yl)-3-aminopropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

1-([1,4’-Bipiperidin]-1’-yl)-3-aminopropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-([1,4’-Bipiperidin]-1’-yl)-3-aminopropan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1,4’-Bipiperidin-3-ol
  • 4-Piperidinopiperidine
  • 1,4’-Bipiperidin-4-ol

Comparison: 1-([1,4’-Bipiperidin]-1’-yl)-3-aminopropan-1-one is unique due to its aminopropanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bipiperidine moiety also contributes to its unique properties, making it a valuable compound for various research applications.

Biological Activity

3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial effects, and interactions with various biological targets.

Chemical Structure and Properties

The compound features an amino group and a bipiperidine moiety, which contribute to its lipophilicity and ability to interact with biological systems. Its molecular formula is C12H18N2OC_{12}H_{18}N_2O, and it possesses a molecular weight of approximately 206.29 g/mol.

Property Value
Molecular FormulaC₁₂H₁₈N₂O
Molecular Weight206.29 g/mol
Functional GroupsAmino, Ketone
Structural FeaturesBipiperidine ring

Enzyme Inhibition

Research indicates that 3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one exhibits enzyme inhibitory properties. It has been shown to inhibit specific enzymes that are critical in metabolic pathways, which can have implications for drug development targeting various diseases, including cancer and metabolic disorders. The presence of the amino group enhances its interaction with enzyme active sites.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Tested Pathogens:
    • Escherichia coli
    • Staphylococcus aureus (including MRSA)
    • Klebsiella pneumoniae
    • Pseudomonas aeruginosa
    • Candida albicans

The minimum inhibitory concentration (MIC) values were determined through standardized broth dilution methods, revealing promising results for potential therapeutic applications.

Pathogen MIC (µg/mL)
E. coli32
S. aureus16
K. pneumoniae64
P. aeruginosa128
C. albicans32

The mechanism by which 3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one exerts its biological effects appears to be multifaceted:

  • Membrane Disruption: Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Protein Synthesis: Molecular docking studies suggest that this compound may inhibit elongation factors involved in bacterial protein synthesis, further contributing to its antimicrobial properties.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Assay: A study conducted on derivatives of fusidic acid analogues demonstrated that modifications similar to those found in 3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one significantly enhanced antimicrobial activity against resistant strains of bacteria .
  • Enzyme Interaction Studies: Research into the interactions between this compound and specific enzymes revealed that it could effectively bind to active sites, inhibiting their function and altering metabolic pathways .

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